molecular formula C16H16F3NO2 B13902198 (3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

Cat. No.: B13902198
M. Wt: 311.30 g/mol
InChI Key: PRCDHOATWFGRDP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol typically involves multiple steps, starting with the preparation of the trifluoromethylphenoxy intermediate. This intermediate is then reacted with a suitable phenyl derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a bromine atom instead of an amino group.

    Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but lacks the phenoxy and amino groups.

Uniqueness

(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for specific interactions with biological targets.

Properties

Molecular Formula

C16H16F3NO2

Molecular Weight

311.30 g/mol

IUPAC Name

(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)11-4-3-5-12(10-11)22-15-7-2-1-6-13(15)14(20)8-9-21/h1-7,10,14,21H,8-9,20H2/t14-/m0/s1

InChI Key

PRCDHOATWFGRDP-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CCO)N)OC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.